
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile is an organic compound characterized by its complex aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dichlorophenyl Intermediate: Starting with a suitable dichlorobenzene derivative, various substitution reactions can introduce the desired functional groups.
Coupling with Dimethoxy-Nitrophenyl Intermediate: The intermediate is then coupled with a dimethoxy-nitrophenyl compound through a reaction such as a Suzuki coupling or a Heck reaction.
Formation of the Propenenitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-3-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-2-propenenitrile
- (2Z)-3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)-2-propenenitrile
- (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxyphenyl)-2-propenenitrile
Uniqueness
The presence of both dichlorophenyl and dimethoxy-nitrophenyl groups in (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C17H12Cl2N2O4 |
|---|---|
Molekulargewicht |
379.2 g/mol |
IUPAC-Name |
(Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-24-16-7-13(15(21(22)23)8-17(16)25-2)11(9-20)5-10-3-4-12(18)6-14(10)19/h3-8H,1-2H3/b11-5+ |
InChI-Schlüssel |
LSVGTCZWQYTFNB-VZUCSPMQSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


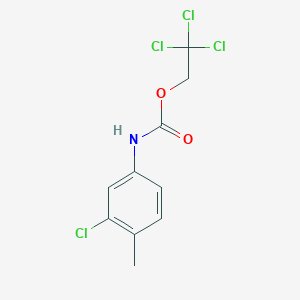
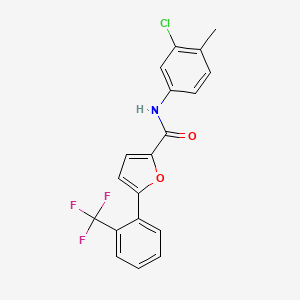
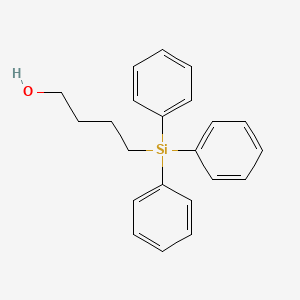
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
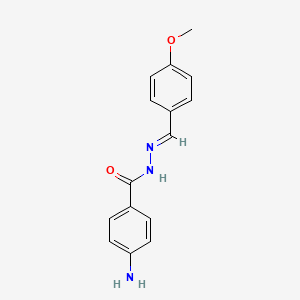
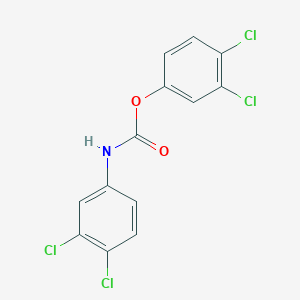


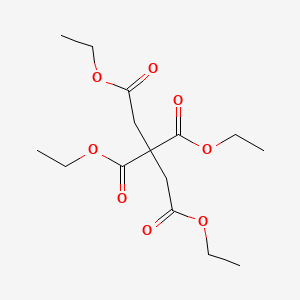
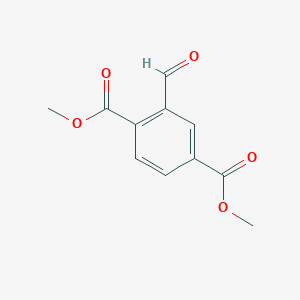

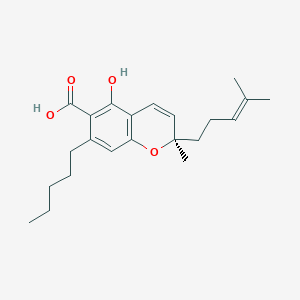

![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)
